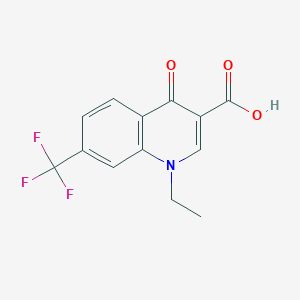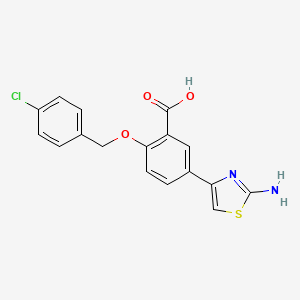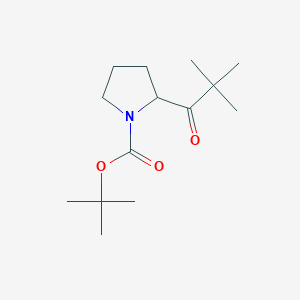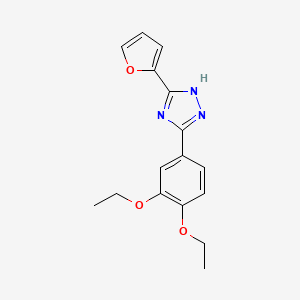
5-(3,4-Diethoxyphenyl)-3-(furan-2-yl)-1H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3,4-Diethoxyphenyl)-3-(furan-2-yl)-1H-1,2,4-triazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound consists of a triazole ring, a furan ring, and a diethoxyphenyl group, which contribute to its diverse chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-Diethoxyphenyl)-3-(furan-2-yl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-diethoxybenzaldehyde with furan-2-carbohydrazide in the presence of a suitable catalyst, such as acetic acid, to form the desired triazole compound. The reaction is usually carried out under reflux conditions for several hours to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
5-(3,4-Diethoxyphenyl)-3-(furan-2-yl)-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The triazole ring and furan ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles such as alkyl halides or nucleophiles like amines under appropriate conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted triazole and furan derivatives, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
5-(3,4-Diethoxyphenyl)-3-(furan-2-yl)-1H-1,2,4-triazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 5-(3,4-Diethoxyphenyl)-3-(furan-2-yl)-1H-1,2,4-triazole exerts its effects involves interactions with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. The furan ring and diethoxyphenyl group contribute to the compound’s binding affinity and specificity towards these targets. The exact pathways involved depend on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(3,4-Dimethoxyphenyl)-3-(furan-2-yl)-1H-1,2,4-triazole
- 5-(3,4-Diethoxyphenyl)-3-(thiophen-2-yl)-1H-1,2,4-triazole
- 5-(3,4-Diethoxyphenyl)-3-(pyridin-2-yl)-1H-1,2,4-triazole
Uniqueness
5-(3,4-Diethoxyphenyl)-3-(furan-2-yl)-1H-1,2,4-triazole is unique due to the presence of both the furan ring and the diethoxyphenyl group, which impart distinct chemical properties and reactivity. This combination of structural features is not commonly found in other similar compounds, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C16H17N3O3 |
|---|---|
Molekulargewicht |
299.32 g/mol |
IUPAC-Name |
3-(3,4-diethoxyphenyl)-5-(furan-2-yl)-1H-1,2,4-triazole |
InChI |
InChI=1S/C16H17N3O3/c1-3-20-12-8-7-11(10-14(12)21-4-2)15-17-16(19-18-15)13-6-5-9-22-13/h5-10H,3-4H2,1-2H3,(H,17,18,19) |
InChI-Schlüssel |
ZLPPCPUPMYSARO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)C2=NNC(=N2)C3=CC=CO3)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Ethyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-b][1,4]diazepine](/img/structure/B11787360.png)

![2-Bromobenzo[d]oxazole-7-carboxylic acid](/img/structure/B11787366.png)
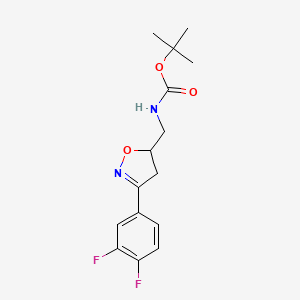

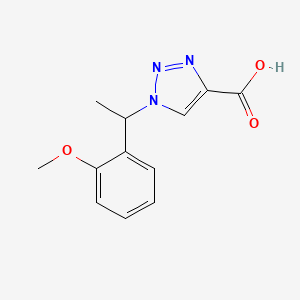
![(S)-1-(1-(Pyridin-2-YL)-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B11787396.png)
